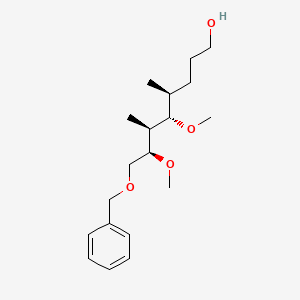

![molecular formula C20H12 B566225 Benzo[k]fluoranthene-13C6 CAS No. 1397194-60-3](/img/structure/B566225.png)

Benzo[k]fluoranthene-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

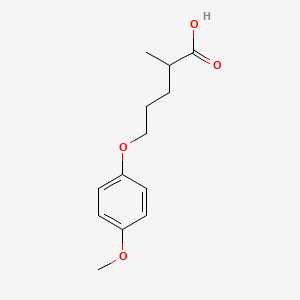

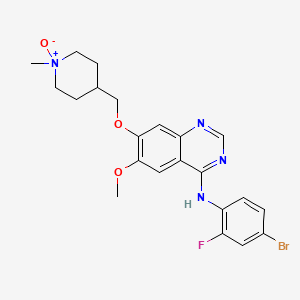

Benzo[k]fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It forms pale yellow needles or crystals and is poorly soluble in most solvents .

Synthesis Analysis

The synthesis of Benzo[k]fluoranthene derivatives has been achieved through the Diels–Alder reaction of symmetrical/unsymmetrical 1,3-diaryl/heteroaryl benzo[c]furans with acenaphthylene followed by p-toluenesulfonic acid-mediated dehydration . This strategy has been successfully applied to the synthesis of dimeric and trimeric benzo[k]fluoranthenes .

Molecular Structure Analysis

The molecular formula of Benzo[k]fluoranthene is C20H12. The structure of the compound is complex, consisting of five fused rings . The molecules were prepared in generally moderate to good yields through Pd-catalyzed cycloadditions between 1,8-diethynylnaphthalene derivatives and aryl iodides .

Chemical Reactions Analysis

Benzo[k]fluoranthene can undergo various chemical reactions. For instance, it has been found to react with atmospheric oxidants during transport in the troposphere, leading to the formation of more toxic compounds . Additionally, a study has reported the electrochemical behavior of Benzo[k]fluoranthene using a bare glassy carbon electrode, cyclic voltammetry, and square wave voltammetry .

Physical And Chemical Properties Analysis

Benzo[k]fluoranthene has a molar mass of 252.316 g/mol. It appears as yellow crystals and has a density of 1.286 g/cm^3. Its melting point is 217 °C (423 °F; 490 K), and it has a flash point of 228.6 °C (443.5 °F; 501.8 K) . The electrochemical properties of Benzo[k]fluoranthene have been investigated using a glassy carbon electrode .

Scientific Research Applications

Optical Sensor for Nitro Aromatic Compounds : Benzo[k]fluoranthene exhibits high fluorescence quantum yield and Stokes' shift, making it useful in optical sensors for detecting nitro aromatic compounds (NACs) such as nitrobenzene and m-dinitrobenzene. These sensors show strong quenching in the NACs concentration range and have minimal interference from different organic molecules. They are characterized by good reversibility, reproducibility, and a sensitivity of 1×10−5 M for p-nitrophenol (Patra & Mishra, 2001).

Organic Light-Emitting Diodes (OLEDs) : Benzo[k]fluoranthene-based linear acenes are studied for their application in fabricating non-doped deep blue to green OLEDs. These materials exhibit a wide range and strong intensity of luminescence spectra in pristine films, with different substituents modulating the lifetime of the excited state and photoluminescence spectra (Lee et al., 2013).

Metabolism and Mutagenicity Studies : Research on the metabolism of benzo[k]fluoranthene has revealed that it can be activated to metabolites mutagenic toward Salmonella typhimurium TA 100. Major dihydrodiol metabolites have been identified and shown to be mutagenic due to conversion to dihydrodiol-epoxides (LaVoie et al., 1980).

Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) : A gas chromatography-mass spectrometry method has been developed for analyzing benzo[k]fluoranthene along with other PAHs in fat-containing foods like edible oils and smoked meat products. This method includes accelerated solvent extraction and automated clean-up steps (Jira et al., 2008).

Electronic Structure and Optical Properties : The electronic structure and optical properties of benzo[k]fluoranthene and its derivatives have been studied using quantum chemical methods. These studies are crucial for understanding their application in OLEDs and other photonic devices (Saranya et al., 2011).

Mechanism of Action

Target of Action

Benzo[k]fluoranthene-13C6 is a variant of Benzo[k]fluoranthene, which is classified as a polycyclic aromatic hydrocarbon (PAH) . PAHs are a group of organic compounds that contain two or more benzene rings in their structure . .

Mode of Action

It’s known that pahs, including benzo[k]fluoranthene, can interact with various biological targets due to their lipophilic nature .

Biochemical Pathways

For instance, Trichoderma lixii and Talaromyces pinophilus spp. have been shown to degrade fluoranthene, a related PAH .

Pharmacokinetics

It’s known that benzo[k]fluoranthene is poorly soluble in most solvents , which may affect its bioavailability.

Result of Action

Pahs, including benzo[k]fluoranthene, are known to have various biological effects due to their interactions with different targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the presence of other substances in the environment . Additionally, certain microorganisms in the environment can metabolize PAHs .

Biochemical Analysis

Biochemical Properties

It is known that PAHs, including Benzo[k]fluoranthene, can interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Some studies suggest that related compounds may induce damage in certain cell types . For instance, Benzo[k]fluoranthene has been shown to induce damage in male germ cells

Molecular Mechanism

Some studies suggest that related compounds may exert their effects at the molecular level through interactions with microRNAs (miRNAs), which are powerful negative regulators of mRNA levels This could potentially lead to changes in gene expression

Metabolic Pathways

Related compounds have been shown to be metabolized by various enzymes

Properties

IUPAC Name |

benzo[k]fluoranthene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1+1,2+1,5+1,6+1,14+1,15+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXBIWFMXWRORI-CQZVIDJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C4=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5C=C4C3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

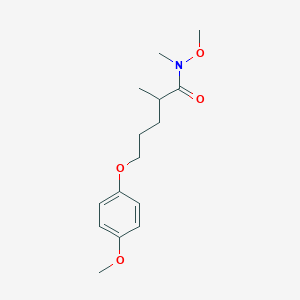

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)